molecular formula C17H24N2O2 B2557305 Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 134003-83-1

Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2557305
CAS No.: 134003-83-1
M. Wt: 288.391
InChI Key: MSIWYWFJAALCQM-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Material Science: It is employed in the development of advanced materials with specific structural and functional properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biological Activity

Tert-butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS Number: 134003-83-1) is a bicyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C17H24N2O2
  • Molecular Weight: 288.391 g/mol
  • Purity: Typically ≥ 95%
  • Storage Conditions: Room temperature

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its potential as a therapeutic agent.

Pharmacological Activities

  • Antimicrobial Activity
    • Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown efficacy against various strains of bacteria and fungi due to their ability to disrupt microbial cell membranes.
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may possess neuroprotective qualities, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of reactive oxygen species (ROS) production and modulation of autophagy pathways in neuronal cells.
  • Anti-inflammatory Properties
    • The compound has been evaluated for its anti-inflammatory effects, demonstrating the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in managing chronic inflammatory conditions.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

  • Interaction with Cellular Receptors: The compound may interact with specific receptors involved in inflammation and immune response modulation.
  • Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Pharmacological ReviewIdentified potential anti-inflammatory and neuroprotective activities through various bioassays.
Synthesis and ActivityDemonstrated effective synthesis routes leading to compounds with enhanced biological activity compared to predecessors.
Antimicrobial TestingShowed significant antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL.

Properties

IUPAC Name

tert-butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-12-14-9-15(19)11-18(14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIWYWFJAALCQM-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.